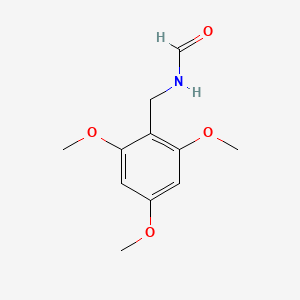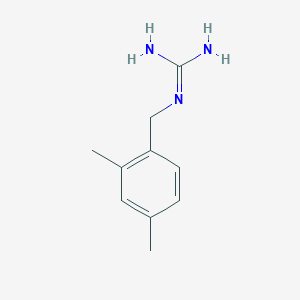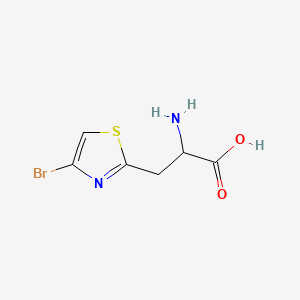![molecular formula C13H13NS B13686515 2-Methyl-3-[(phenylthio)methyl]pyridine](/img/structure/B13686515.png)
2-Methyl-3-[(phenylthio)methyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-[(phenylthio)methyl]pyridine is an organic compound with the molecular formula C13H13NS It is a derivative of pyridine, featuring a methyl group at the 2-position and a phenylthio group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[(phenylthio)methyl]pyridine can be achieved through several methods. One common approach involves the α-methylation of substituted pyridines using a continuous flow setup. This method employs a column packed with Raney® nickel and a low boiling point alcohol, such as 1-propanol, at high temperatures . The reaction proceeds with high selectivity, producing the desired product in good yields without the need for additional work-up or purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of down-flow vapor-phase reactors. These reactors utilize Ni-Co ferrite catalysts for the alkylation of pyridine with methanol, resulting in the formation of 2-, 3-methylpyridines, and 2,6-lutidine as major products .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[(phenylthio)methyl]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the phenylthio and methyl groups, which can participate in different chemical transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the phenylthio group to a sulfone.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the phenylthio group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the 3-position, where the phenylthio group can be replaced by other nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylthio group can yield sulfone derivatives, while reduction can produce thiol derivatives.
Scientific Research Applications
2-Methyl-3-[(phenylthio)methyl]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in the study of enzyme interactions and inhibition, particularly those involving sulfur-containing groups.
Mechanism of Action
The mechanism by which 2-Methyl-3-[(phenylthio)methyl]pyridine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylthio group can participate in binding interactions, while the pyridine ring can engage in π-π stacking and hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-(phenylthio)pyrazine: Similar structure but with a pyrazine ring instead of pyridine.
Pyridine, 3-methyl-2-phenyl-: Lacks the sulfur atom, which affects its reactivity and applications.
Uniqueness
2-Methyl-3-[(phenylthio)methyl]pyridine is unique due to the presence of both a methyl and a phenylthio group on the pyridine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H13NS |
|---|---|
Molecular Weight |
215.32 g/mol |
IUPAC Name |
2-methyl-3-(phenylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C13H13NS/c1-11-12(6-5-9-14-11)10-15-13-7-3-2-4-8-13/h2-9H,10H2,1H3 |
InChI Key |
KKDDTKJFBPVUHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)CSC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Trifluoromethyl)-3-pyridyl]methyl Methanesulfonate](/img/structure/B13686434.png)
![Methyl 1-Methyl-4-[4-(trifluoromethoxy)phenyl]benzimidazole-6-carboxylate](/img/structure/B13686443.png)




![3-[4-Hydroxy-3-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13686486.png)

![7-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13686499.png)




![6-Fluoro-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13686528.png)
